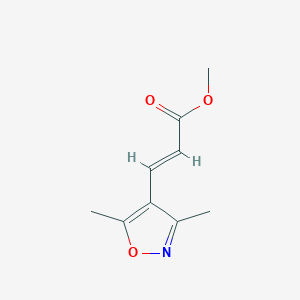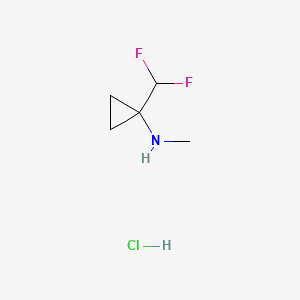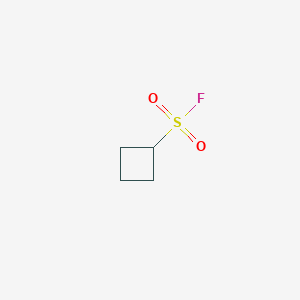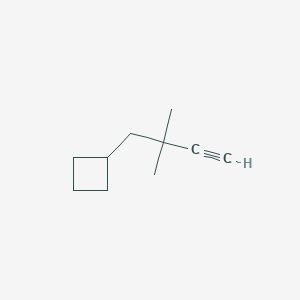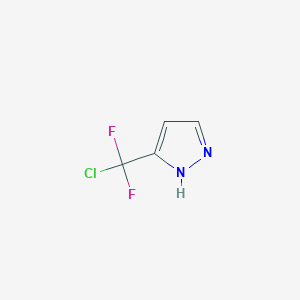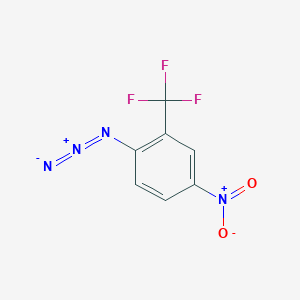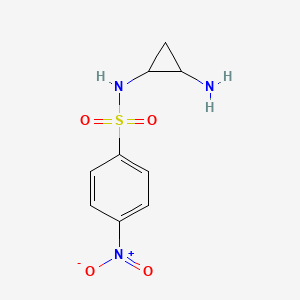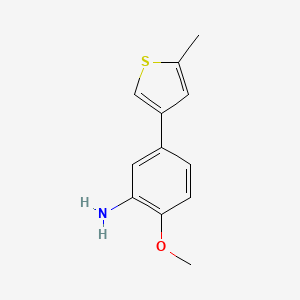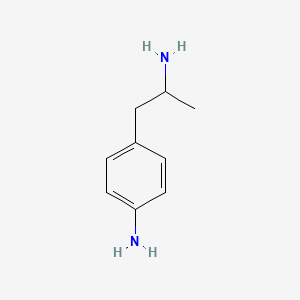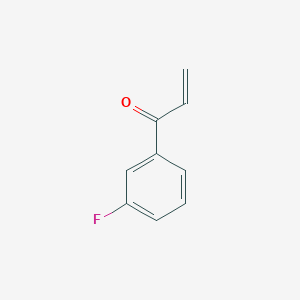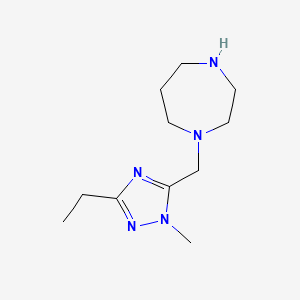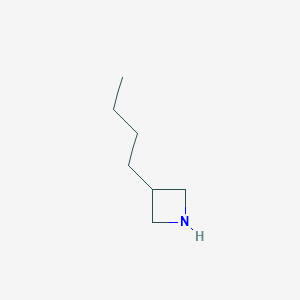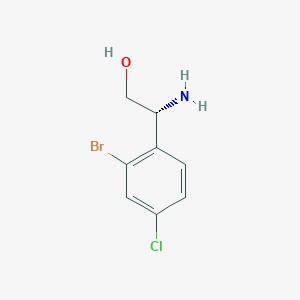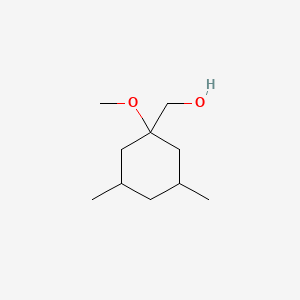
(1-Methoxy-3,5-dimethylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-3,5-dimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanol typically involves the reaction of 3,5-dimethylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxy intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(1-Methoxy-3,5-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
(1-Methoxy-3,5-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as fragrances and flavoring agents.
作用機序
The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclohexane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Cyclohexanemethanol: Lacks the methoxy and methyl groups, resulting in different chemical properties.
1-Methoxy-3-methylcyclohexanol: Similar structure but with only one methyl group.
3,5-Dimethylcyclohexanol: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
(1-Methoxy-3,5-dimethylcyclohexyl)methanol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
(1-methoxy-3,5-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
SPPSGPBQWBQRSP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(CO)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


